Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture in Chiral Drug Discovery
The (S)-enantiomer is supplied as a stereochemically defined single isomer with a chemical purity of ≥98% (HPLC) . By contrast, the racemic mixture (CAS 1021003-30-4) is an equimolar (1:1) blend of (S)- and (R)-enantiomers, meaning 50% of the material consists of the opposite absolute configuration . In biological systems, enantiomers frequently exhibit divergent target-binding profiles; the (R)-enantiomer may display different affinity, efficacy, or even antagonistic activity at the same receptor, complicating interpretation of structure–activity relationship (SAR) studies [1]. Using the resolved (S)-enantiomer eliminates this ambiguity, ensuring that observed biological or catalytic effects are attributable to a single stereochemical entity.
| Evidence Dimension | Stereochemical composition (enantiomeric purity) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; chemical purity ≥98% (HPLC) |
| Comparator Or Baseline | Racemic 1-(2,5-dibromophenyl)pentan-1-amine (CAS 1021003-30-4): 1:1 mixture of (S)- and (R)-enantiomers; purity ≥95% |
| Quantified Difference | The racemate contains 50% of the undesired (R)-enantiomer, which is absent in the target (S)-enantiomer preparation. |
| Conditions | Vendor specifications (Leyan, AKSci); HPLC purity determination |
Why This Matters
For enantioselective synthesis, chiral chromatography method development, or stereospecific biological assays, the availability of the resolved (S)-enantiomer eliminates the confounding factor of the opposite enantiomer, improving reproducibility and mechanistic clarity.
- [1] PMC. (2014). Table 4 – Activity Profile of Enantiomers of 11a. PMC Copyright Notice, American Chemical Society. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
